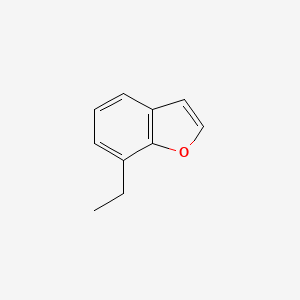

7-Ethyl-1-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

59020-73-4 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

7-ethyl-1-benzofuran |

InChI |

InChI=1S/C10H10O/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7H,2H2,1H3 |

InChI Key |

WFIWAAWXIAUFAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=C1OC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 7-Ethyl-1-benzofuran: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Ethyl-1-benzofuran, a heterocyclic organic compound belonging to the benzofuran class. This document consolidates its chemical identity, physicochemical properties, and synthesis, and explores the well-documented biological significance of the broader benzofuran scaffold, offering context for its potential applications in research and drug development.

Chemical Identification and Properties

This compound is a substituted benzofuran with an ethyl group at the 7-position. Its IUPAC name is This compound , and its CAS Registry Number is 59020-73-4 [1][2].

Table 1: Chemical Identifiers and Core Properties

| Identifier/Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 59020-73-4[1][2] |

| Molecular Formula | C₁₀H₁₀O[1][2] |

| Molecular Weight | 146.19 g/mol [1][2] |

| Canonical SMILES | CCC1=CC=CC2=C1OC=C2[1] |

| InChIKey | WFIWAAWXIAUFAF-UHFFFAOYSA-N[1] |

While extensive experimental data for this compound is limited in publicly accessible literature, a range of physicochemical properties have been computationally predicted. These predictions offer valuable insights for experimental design and computational modeling.

Table 2: Computed Physicochemical Properties of this compound

| Property | Predicted Value |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 146.0732 g/mol |

| Topological Polar Surface Area | 13.1 Ų |

| Heavy Atom Count | 11 |

Data sourced from PubChem[1]. These are computationally generated and have not been experimentally verified.

Synthesis of this compound

The synthesis of this compound has been described via the cyclization of a substituted phenol.

Experimental Protocol: Synthesis from o-Ethylphenol

Figure 1. Generalized synthetic workflow for this compound.

Characterization Data

Limited experimental characterization data for this compound is available. Mass spectrometry of the synthesized product shows the following ion peaks:

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) |

| 131 | 100 |

| 146 | 38 |

| 77 | 10 |

| Data from PrepChem[3]. |

Biological Activity of the Benzofuran Scaffold

While specific biological studies on this compound are not widely reported, the benzofuran core is a well-established pharmacophore present in numerous biologically active natural products and synthetic compounds[4]. This scaffold is of significant interest to medicinal chemists due to its broad spectrum of pharmacological activities.

Benzofuran derivatives have been reported to exhibit a range of biological effects, including:

-

Antimicrobial and Antifungal Activity : Many benzofuran derivatives have shown potent activity against various strains of bacteria and fungi[5].

-

Anticancer Activity : Certain substituted benzofurans have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer[6].

-

Anti-inflammatory and Analgesic Properties : The benzofuran nucleus is a component of compounds with anti-inflammatory and pain-relieving effects.

-

Antiviral Activity : Research has indicated that some benzofuran-containing molecules possess antiviral properties, including activity against HIV.

-

Enzyme Inhibition : Benzofuran derivatives have been investigated as inhibitors of various enzymes, playing a role in different pathological conditions.

The diverse biological activities of benzofurans suggest that this compound could be a candidate for screening in various biological assays to explore its potential therapeutic applications. The logical workflow for such an investigation is outlined below.

Figure 2. Logical workflow for the biological evaluation of this compound.

Conclusion for the Research Community

This compound is a readily identifiable compound with established, albeit dated, synthetic routes. While there is a notable lack of specific, publicly available experimental data on its biological and physicochemical properties, the extensive and diverse bioactivities associated with the benzofuran scaffold underscore the potential of its derivatives. This guide serves as a foundational resource, providing the necessary identification and structural information to encourage further investigation into this compound. Future research, including detailed spectroscopic analysis, determination of physical properties, and broad biological screening, is warranted to fully elucidate the potential of this compound for applications in drug discovery and materials science.

References

- 1. This compound | C10H10O | CID 20560332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 6. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 7-ethylbenzofuran

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Ethylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-ethylbenzofuran. The information is compiled from various scientific sources to support research, development, and application activities involving this heterocyclic compound.

Core Physical and Chemical Properties

7-Ethylbenzofuran is a substituted benzofuran with an ethyl group at the 7-position of the bicyclic ring system. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| CAS Number | 59020-73-4 | [1] |

| Appearance | Not explicitly reported, but related compounds are often colorless to pale yellow liquids. | |

| Melting Point | No experimental data available. | |

| Boiling Point | No experimental data available. | |

| Density | No experimental data available. | |

| Solubility | No explicit experimental data available. Based on its structure, it is expected to be soluble in common organic solvents. |

Spectroscopic Data

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 7-ethylbenzofuran shows the following characteristic ion peaks, with relative intensities in parentheses:

-

m/z 146 : (38%) Corresponding to the molecular ion [M]⁺.[2]

-

m/z 131 : (100%) Likely resulting from the loss of a methyl group (-CH₃) from the ethyl substituent, forming a stable benzylic-type cation.[2]

-

m/z 77 : (10%) Indicative of a phenyl cation fragment.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 7-ethylbenzofuran are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of benzofuran and its substituted analogs.

¹H NMR (Predicted):

-

Ethyl Group: A triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).

-

Aromatic Protons: Signals corresponding to the protons on the benzene and furan rings. The substitution at the 7-position will influence the chemical shifts and coupling patterns of the adjacent protons.

¹³C NMR (Predicted):

-

Ethyl Group: Two distinct signals for the methyl and methylene carbons.

-

Benzofuran Ring: Signals for the eight carbons of the benzofuran scaffold, with chemical shifts influenced by the ethyl substituent and the oxygen heteroatom.

Infrared (IR) Spectroscopy

The IR spectrum of 7-ethylbenzofuran is expected to exhibit characteristic absorption bands for the aromatic and ether functionalities.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹ for the ethyl group.

-

C=C Stretching (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

-

C-O-C Stretching (Ether): Strong bands in the 1250-1000 cm⁻¹ region.

Synthesis and Reactivity

Synthesis

A documented method for the preparation of 7-ethylbenzofuran is described in the Journal of the Chemical Society from 1920.[2] The synthesis involves the use of o-ethylphenol as a starting material.[2] A general workflow for such a synthesis, based on classical benzofuran synthesis methods, is depicted below.

Experimental Protocol:

Chemical Reactivity

The chemical reactivity of 7-ethylbenzofuran is largely dictated by the benzofuran ring system. Benzofurans are known to undergo various electrophilic substitution reactions, with the position of substitution being influenced by the existing substituents. The electron-donating nature of the ethyl group at the 7-position may influence the regioselectivity of such reactions. Common reactions for the benzofuran scaffold include halogenation, nitration, and Friedel-Crafts acylation.

Biological and Pharmacological Activity

The biological activities of benzofuran derivatives are extensive and well-documented. They have been reported to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] However, there is no specific information available in the reviewed literature regarding the biological or pharmacological activity of 7-ethylbenzofuran itself. Further research would be required to elucidate its specific biological profile.

Safety and Handling

Specific safety and handling information for 7-ethylbenzofuran is not detailed in readily available safety data sheets. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. For related compounds like ethyl 7-methoxybenzofuran-2-carboxylate, the safety data indicates that it can cause skin and eye irritation and may cause respiratory irritation.[5] Similar precautions should be taken with 7-ethylbenzofuran.

This guide provides a summary of the currently available technical information on 7-ethylbenzofuran. The lack of extensive experimental data highlights the potential for further research to fully characterize this compound.

References

- 1. 7-Ethyl-1-benzofuran | C10H10O | CID 20560332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ETHYL 7-METHOXYBENZOFURAN-2-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]

Molecular formula and weight of 7-Ethyl-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 7-Ethyl-1-benzofuran, including its molecular formula and weight. It also outlines a representative synthesis protocol and discusses the broader biological context of the benzofuran scaffold, highlighting its relevance in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound, also known as 7-ethylbenzofuran, is a substituted aromatic heterocyclic compound. It belongs to the benzofuran class of molecules, which are characterized by a fused benzene and furan ring system. The benzofuran moiety is a common scaffold in numerous natural products and pharmacologically active compounds.

Data Summary

The known quantitative data for this compound is summarized in the table below. It should be noted that while computational properties are available, specific experimental data such as melting and boiling points are not widely reported in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | PubChem[1][2] |

| Molecular Weight | 146.19 g/mol | PubChem[1][2] |

| Exact Mass | 146.073164938 Da | PubChem[1] |

| CAS Number | 59020-73-4 | Guidechem[2] |

| IUPAC Name | This compound | PubChem[1] |

| Topological Polar Surface Area | 13.1 Ų | PubChem[1] |

| Complexity | 133 | PubChem[1] |

| Mass Spec. Ion Peak (m/z) | 131 (100% intensity) | PrepChem.com |

| Mass Spec. Ion Peak (m/z) | 146 (38% intensity) | PrepChem.com |

| Mass Spec. Ion Peak (m/z) | 77 (10% intensity) | PrepChem.com |

Synthesis of this compound

A documented synthesis of this compound utilizes o-ethylphenol as a starting material. While the specific details of the original method require consulting the historical literature, a general and plausible experimental approach for the synthesis of substituted benzofurans from phenols involves a multi-step process.

Experimental Protocol: A Representative Synthesis

The following protocol represents a general workflow for the synthesis of a 7-substituted benzofuran from the corresponding phenol.

-

O-Alkylation of the Phenol:

-

To a solution of o-ethylphenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃).

-

Stir the mixture and add an alkylating agent containing a two-carbon unit suitable for cyclization, such as ethyl bromoacetate.

-

Heat the reaction mixture under reflux for several hours to yield the corresponding ether intermediate.

-

After cooling, filter the mixture and remove the solvent under reduced pressure.

-

-

Cyclization to form the Benzofuran Ring:

-

The crude ether intermediate is then subjected to a cyclization reaction. This is often achieved using a strong acid or a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent.

-

The intermediate is heated with the cyclizing agent, promoting an intramolecular reaction to form the furan ring.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, the mixture is cooled and carefully quenched by pouring it onto ice water.

-

The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.

-

The final product, this compound, is purified from the crude residue using column chromatography on silica gel.

-

Logical Workflow for Synthesis

Biological and Pharmacological Context

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include anti-cancer, anti-inflammatory, anti-microbial, anti-viral, and antioxidant properties. The planar, aromatic nature of the benzofuran ring system allows it to interact with various biological targets, including enzymes and receptors.

While specific biological studies on this compound are not extensively reported, its structural similarity to other active benzofurans makes it a compound of interest for screening and drug development. The ethyl group at the 7-position can influence the molecule's lipophilicity and steric profile, potentially modulating its binding affinity and selectivity for biological targets.

Professionals in drug development would typically subject a novel compound like this compound to a battery of in vitro and in vivo assays to determine its biological activity profile and potential as a therapeutic agent.

General Workflow for Biological Screening

References

The Ubiquitous Benzofuran: A Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of benzofuran derivatives, a significant class of heterocyclic compounds widely distributed in nature.[1][2][3] With a versatile scaffold that lends itself to a vast array of biological activities—including antimicrobial, antiviral, anti-inflammatory, and antitumor properties—these compounds are a focal point in medicinal chemistry and drug discovery.[1][2][4][5][6] This document details their primary natural sources, highlights key derivatives, outlines common experimental protocols for their isolation and characterization, and visualizes their interaction with cellular signaling pathways.

Natural Distribution of Benzofuran Derivatives

Benzofuran scaffolds are integral components of numerous natural products isolated from a wide range of organisms, including higher plants, fungi, bacteria, and marine life.[7]

Plant Kingdom: A Rich Reservoir

Higher plants are the most prolific source of benzofuran derivatives. Families such as Asteraceae, Rutaceae, Moraceae, Fabaceae, and Liliaceae are particularly known for producing these compounds.[2][3][8][9]

| Plant Family | Genus/Species | Isolated Benzofuran Derivative(s) | Reference(s) |

| Moraceae | Morus alba, Morus macroura | Moracin D | [4][10] |

| Fabaceae | Dalbergia odorifera | 6-methoxy-3-methyl-2-phenylbenzofuran-5-ol | [4] |

| Tephrosia purpurea | 4-methoxy-3a,7a-dihydrobenzofuran-5-carboxamide | [11] | |

| Cicer arietinum (Chickpea) | Cicerfuran | [7][10] | |

| Asteraceae | Eupatorium chinense | Euparin, 2,5-acetyl-benzofuran | [4] |

| Ophryosporus lorentzii, O. charua | Various benzofurans | [2][8] | |

| Simaroubaceae | Ailanthus altissima | Ailanthoidol | [10][12] |

| Rutaceae | Zanthoxylum ailanthoides | Ailanthoidol | [2][8] |

| Styracaceae | Styrax officinalis | Egonol | [7] |

Note on Ailanthone and Ailantinol: While often extracted from Ailanthus altissima, a known source of some benzofurans, it is critical to note that ailanthone and its derivatives like ailantinol are structurally classified as quassinoids, a type of triterpene.[13][14] They do not contain a benzofuran moiety. Their potent allelopathic and cytotoxic activities are of significant interest but are distinct from the benzofuran class.[13][15][16][17]

Fungal and Microbial Sources

Fungi, particularly marine-derived strains, represent an increasingly important source of novel benzofuran derivatives.[18] These microorganisms often produce unique structures with potent biological activities.

| Source Type | Organism | Isolated Benzofuran Derivative(s) | Reference(s) |

| Marine-derived Fungus | Talaromyces amestolkiae | Novel α-glucosidase inhibiting benzofurans | [8][19] |

| Penicillium crustosum | Penicibenzofurans A-D | [20] | |

| Pseudallescheria boydii | Chlorinated benzofuran derivatives | [21] |

Key Naturally Occurring Benzofuran Derivatives

Certain benzofuran derivatives have been extensively studied due to their pronounced pharmacological effects.

| Compound | Structure | Natural Source(s) | Key Biological Activities | Reference(s) |

| Ailanthoidol | Neolignan | Ailanthus altissima, Zanthoxylum ailanthoides | Antitumor, Anti-inflammatory | [10][12][22] |

| Psoralen | Furocoumarin | Psoralea corylifolia, Limes, Lemons | Photosensitizer (used in skin disorder treatments) | [2][23] |

| Egonol | Nor-neolignan | Styrax species | Versatile biological activities | [7] |

| Moracin D | 2-Arylbenzofuran | Morus alba | Anti-inflammatory, Antioxidant, Apoptotic | [10] |

| Cicerfuran | Pterocarpan | Cicer species (Chickpea) | Antifungal, Antibacterial | [7][10] |

Experimental Protocols: From Source to Structure

The isolation and characterization of benzofuran derivatives from natural sources follow a systematic workflow involving extraction, purification, and structural elucidation.

General Isolation and Purification Workflow

A typical procedure begins with the extraction of the compound from the dried and powdered biological material, followed by chromatographic separation and purification.

Caption: General workflow for isolating benzofuran derivatives.

Methodologies:

-

Extraction: The ground material is typically subjected to maceration or Soxhlet extraction with organic solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and methanol, to yield a crude extract.[8]

-

Fractionation: The crude extract is often fractionated using column chromatography. A common stationary phase is silica gel, with a mobile phase gradient (e.g., hexane-EtOAc) to separate compounds based on polarity. Size-exclusion chromatography (e.g., Sephadex LH-20) may also be used.[20]

-

Purification: Fractions showing activity or promise are further purified to yield individual compounds, most commonly using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).[20]

Structural Elucidation Techniques

The precise chemical structure of a purified compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are paramount for determining the carbon-hydrogen framework and connectivity of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Fragmentation patterns can offer clues about the structure.

-

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., hydroxyl, carbonyl) within the molecule.[24]

-

Circular Dichroism (CD) Spectroscopy: Essential for determining the absolute stereochemistry of chiral molecules by observing their differential absorption of circularly polarized light.[25]

-

X-ray Crystallography: When a suitable single crystal can be grown, this technique provides unambiguous determination of the complete 3D structure, including relative and absolute stereochemistry.[20]

Interaction with Signaling Pathways: A Case Study of Ailanthoidol

Many benzofuran derivatives exert their biological effects by modulating specific cellular signaling pathways. Ailanthoidol, for example, has been shown to suppress the progression of liver cancer cells by inhibiting pathways induced by Transforming Growth Factor-beta 1 (TGF-β1).[12][22]

TGF-β1 is a cytokine that can paradoxically promote cancer progression in advanced stages. Ailanthoidol has been demonstrated to block two key downstream axes of the TGF-β1 receptor: the canonical Smad pathway and the non-canonical p38 MAPK pathway.[22]

Caption: Ailanthoidol inhibits TGF-β1-induced signaling pathways.

This inhibition leads to the downregulation of proteins associated with cancer cell migration and invasion, highlighting a clear mechanism for its observed antitumor activity.[22] The ability of benzofurans to interact with such fundamental cellular processes underscores their potential as scaffolds for the development of novel therapeutic agents.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. actascientific.com [actascientific.com]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Ailanthone: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

- 16. Ailanthus altissima - Wikipedia [en.wikipedia.org]

- 17. pure.psu.edu [pure.psu.edu]

- 18. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Two chlorinated benzofuran derivatives from the marine fungus Pseudallescheria boydii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ailanthoidol, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Benzofuran - Wikipedia [en.wikipedia.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

The Benzofuran Heterocyclic Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

An In-depth exploration of the synthesis, biological significance, and therapeutic potential of benzofuran, a privileged scaffold in medicinal chemistry.

Introduction

Benzofuran is a vital heterocyclic scaffold consisting of a furan ring fused to a benzene ring.[1] This core structure is prevalent in a wide array of natural products and synthetic molecules, demonstrating a broad spectrum of biological activities.[2][3] Its unique structural features make it a "privileged scaffold" in drug discovery, capable of interacting with various biological targets.[1] Benzofuran derivatives have shown therapeutic potential in numerous areas, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] This technical guide provides an in-depth overview of the benzofuran core, focusing on its synthesis, quantitative biological data, and its interaction with key signaling pathways relevant to drug development.

Chemical Synthesis of the Benzofuran Scaffold

The synthesis of the benzofuran nucleus can be achieved through various classical and modern catalytic methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Methods

Perkin Rearrangement: One of the earliest methods for benzofuran synthesis involves the Perkin rearrangement of 3-bromocoumarins in the presence of a base.[4] The reaction proceeds through a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic substitution to form the furan ring.[5]

Modern Catalytic Methods

Palladium-Catalyzed Synthesis: Palladium catalysis has become a powerful tool for the synthesis of 2-arylbenzofurans. A common approach involves the Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[6][7] This method offers high efficiency and tolerates a wide range of functional groups.

Biological Activities and Quantitative Data

Benzofuran derivatives have been extensively studied for their diverse pharmacological activities. The following tables summarize key quantitative data for their anticancer and antimicrobial properties.

Anticancer Activity

Benzofuran derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways involved in cancer progression, such as tubulin polymerization, cyclin-dependent kinases (CDKs), and the mTOR pathway.[8][9][10]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(Bromomethyl)benzofuran derivative | K562 (Leukemia) | 5 | [1] |

| 3-(Bromomethyl)benzofuran derivative | HL-60 (Leukemia) | 0.1 | [1] |

| Benzofuran-chalcone hybrid (33d) | A-375 (Melanoma) | 4.15 | [11] |

| Benzofuran-chalcone hybrid (33d) | MCF-7 (Breast Cancer) | 3.22 | [11] |

| Benzofuran-chalcone hybrid (33d) | A-549 (Lung Cancer) | 2.74 | [11] |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast Cancer) | 3.01 | [9] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon Cancer) | 5.20 | [9] |

| Oxindole-based benzofuran (22f) | MCF-7 (Breast Cancer) | 2.27 | [9] |

| Benzofuran derivative (12) | SiHa (Cervical Cancer) | 1.10 | [9] |

| Benzofuran derivative (12) | HeLa (Cervical Cancer) | 1.06 | [9] |

| Benzofuran-chalcone hybrid (4g) | HeLa (Cervical Cancer) | 5.61 | [12] |

| Benzofuran-chalcone hybrid (4g) | HCC1806 (Breast Cancer) | 5.93 | [12] |

| Benzofuran-chalcone hybrid (4n) | HeLa (Cervical Cancer) | 3.18 | [12] |

| Benzofuran-chalcone hybrid (4o) | HCC1806 (Breast Cancer) | 6.40 | [12] |

| Benzofuran-chalcone hybrid (4q) | HeLa (Cervical Cancer) | 4.95 | [12] |

Antimicrobial Activity

The benzofuran scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Aza-benzofuran (1) | Salmonella typhimurium | 12.5 | [13] |

| Aza-benzofuran (1) | Escherichia coli | 25 | [13] |

| Aza-benzofuran (1) | Staphylococcus aureus | 12.5 | [13] |

| Aza-benzofuran (2) | Staphylococcus aureus | 25 | [13] |

| Oxa-benzofuran (5) | Penicillium italicum | 12.5 | [13] |

| Oxa-benzofuran (6) | Colletotrichum musae | 12.5-25 | [13] |

| 3-Benzofurancarboxylic acid derivative (III) | Gram-positive bacteria | 50-200 | |

| 3-Benzofurancarboxylic acid derivative (VI) | Gram-positive bacteria | 50-200 | |

| 3-Benzofurancarboxylic acid derivative (III) | Candida albicans | 100 | |

| 3-Benzofurancarboxylic acid derivative (VI) | Candida parapsilosis | 100 | |

| 6-hydroxyl derivative (15, 16) | Various bacterial strains | 0.78-3.12 (MIC80) | [3] |

| 2-phenyl, 5-methylfuran-2-yl, 4-methoxyphenyl at C-2 | Various bacterial strains | 0.78-6.25 (MIC80) | [3] |

Key Signaling Pathways Modulated by Benzofuran Derivatives

Benzofuran derivatives exert their biological effects by modulating key intracellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[14] Certain benzofuran derivatives have been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory and anticancer properties.[15][16]

Caption: Inhibition of the NF-κB signaling pathway by a benzofuran derivative.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in regulating cell proliferation, differentiation, and apoptosis.[14] Dysregulation of this pathway is common in cancer. Some benzofuran derivatives can modulate MAPK signaling, contributing to their anticancer effects.[15][17]

Caption: Modulation of the MAPK/ERK signaling pathway by a benzofuran derivative.

mTOR Signaling Pathway

The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. It is frequently hyperactivated in cancer, making it an attractive therapeutic target. Benzofuran derivatives have been developed as inhibitors of mTOR signaling.[8][10][18]

Caption: Inhibition of the mTOR signaling pathway by a benzofuran derivative.

STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a component of the innate immune system that detects cytosolic DNA and triggers an antiviral response through the production of type I interferons. Recent studies have identified benzofuran derivatives as agonists of the STING pathway, highlighting their potential as broad-spectrum antiviral agents.[19][20]

Caption: Activation of the STING signaling pathway by a benzofuran derivative.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative benzofuran derivatives.

General Procedure for Palladium-Catalyzed Synthesis of 2-Arylbenzofurans

This protocol is adapted from a method utilizing a Suzuki cross-coupling reaction.[6]

Materials:

-

2-(4-Bromophenyl)benzofuran

-

Arylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Palladium(II) complex (e.g., Pd(OAc)₂)

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

To a reaction vessel, add 2-(4-bromophenyl)benzofuran (0.05 mmol), the corresponding arylboronic acid (0.08 mmol), and potassium carbonate (0.1 mmol).

-

Add the palladium(II) catalyst (3 mol%).

-

Add a 1:1 mixture of ethanol and water (6 mL).

-

Heat the reaction mixture to 80 °C and stir for 4 hours in air.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran derivative.

General Procedure for Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis

This protocol is a microwave-assisted adaptation of the classical Perkin rearrangement.[4]

Materials:

-

3-Bromocoumarin derivative

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

Procedure:

-

Place the 3-bromocoumarin derivative (0.167 mmol) in a microwave vessel.

-

Add ethanol (5 mL) and sodium hydroxide (0.503 mmol).

-

Seal the vessel and subject it to microwave irradiation for 5 minutes at 300W, maintaining a temperature of 79 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, concentrate the reaction mixture using a rotary evaporator.

-

Dissolve the resulting crude product in a minimum volume of water.

-

Acidify the aqueous solution with 1M hydrochloric acid to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the solid to obtain the benzofuran-2-carboxylic acid.

Conclusion

The benzofuran scaffold remains a highly attractive and versatile core in medicinal chemistry and drug development. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives continue to drive research efforts. The ability of benzofuran-based compounds to modulate key signaling pathways, such as NF-κB, MAPK, mTOR, and STING, underscores their potential for the development of novel therapeutics for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this dynamic field.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigation of 7-Ethyl-1-benzofuran Toxicity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for a scientific audience. 7-Ethyl-1-benzofuran is a chemical compound with limited publicly available toxicity data. The information presented herein is based on data for the parent compound, benzofuran, and related derivatives, as well as established toxicological principles. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Executive Summary

This technical guide provides an initial toxicological investigation of this compound. Due to the scarcity of direct data on this specific compound, this report extrapolates potential toxicological endpoints from studies on the parent compound, 2,3-benzofuran, and other alkylated benzofurans. The primary concerns for benzofuran derivatives include carcinogenicity, hepatotoxicity, and genotoxicity, likely mediated through metabolic activation to reactive intermediates. This guide summarizes available quantitative data, details relevant experimental protocols based on OECD guidelines, and provides visualizations of key toxicological pathways and workflows.

Postulated Toxicological Profile of this compound

Based on the toxicological profile of 2,3-benzofuran, this compound is likely to be a compound of significant toxicological concern. The ethyl group at the 7-position may influence its metabolic rate and the specific reactive metabolites formed, but the core toxicological properties of the benzofuran ring are expected to be present.

Key Postulated Toxicological Endpoints:

-

Carcinogenicity: 2,3-benzofuran is carcinogenic in rats and mice, and it is reasonable to assume that this compound may also possess carcinogenic properties.[1]

-

Hepatotoxicity: Liver damage, specifically focal necrosis of hepatocytes, is a known effect of 2,3-benzofuran exposure.[1]

-

Genotoxicity: While results for 2,3-benzofuran are mixed, there is evidence to suggest it can be genotoxic, likely through the formation of DNA adducts after metabolic activation.[1][2]

Quantitative Toxicity Data (for 2,3-Benzofuran)

The following tables summarize the available quantitative toxicity data for the parent compound, 2,3-benzofuran, from studies conducted by the National Toxicology Program (NTP).

Table 1: Acute Oral Toxicity of 2,3-Benzofuran in Rats

| Dose (mg/kg/day) | Sex | Number of Animals | Mortality | Study Duration |

| 500 | Male | 5 | 0/5 | 14 days |

| 500 | Female | 5 | 1/5 | 14 days |

| 1000 | Male | 5 | 5/5 | 3 days |

| 1000 | Female | 5 | 5/5 | 3 days |

Source: NTP Technical Report on the Toxicology and Carcinogenesis Studies of Benzofuran[1]

Table 2: Carcinogenicity of 2,3-Benzofuran in Rats and Mice (2-Year Gavage Studies)

| Species | Sex | Target Organ(s) | Level of Evidence of Carcinogenic Activity |

| Rat | Male | No evidence | No evidence |

| Rat | Female | Kidney | Some evidence |

| Mouse | Male | Lung, Forestomach, Liver | Clear evidence |

| Mouse | Female | Lung, Forestomach, Liver | Clear evidence |

Source: NTP Technical Report on the Toxicology and Carcinogenesis Studies of Benzofuran[1]

Postulated Mechanism of Toxicity

The toxicity of benzofuran and its derivatives is believed to be linked to its metabolism. A proposed pathway involves the oxidation of the furan ring by cytochrome P450 enzymes to form a reactive epoxide intermediate. This electrophilic epoxide can then bind covalently to cellular macromolecules such as DNA and proteins, leading to genotoxicity and cytotoxicity.

Proposed metabolic activation pathway for this compound.

Experimental Protocols

The following are detailed methodologies for key toxicological assays, based on OECD guidelines, that would be appropriate for the initial investigation of this compound.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance and to allow for its classification.[3][4][5]

Principle: A stepwise procedure with the use of 3 animals of a single sex per step. The outcome of each step (mortality or moribund status) determines the next step.[3]

Experimental Workflow:

Workflow for OECD Guideline 423 Acute Oral Toxicity Test.

Methodology:

-

Test Animals: Healthy, young adult rodents (rats or mice) of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They are fasted overnight before dosing.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Administration: The substance is administered in a single dose by oral gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

Objective: To detect gene mutations induced by the test substance.

Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.

Methodology:

-

Bacterial Strains: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537, and either TA471 or WP2 uvrA.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Test Procedure: The test substance, bacteria, and S9 mix (if applicable) are incubated together. The mixture is then plated on a minimal medium.

-

Scoring: The number of revertant colonies is counted after a suitable incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies.

In Vitro Genotoxicity: Mammalian Cell Micronucleus Test (OECD Guideline 487)

Objective: To detect damage to chromosomes or the mitotic apparatus.

Principle: The test detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis.

Methodology:

-

Cell Cultures: Suitable mammalian cell lines (e.g., CHO, V79, L5178Y) or primary cell cultures are used.

-

Treatment: Cells are exposed to the test substance with and without metabolic activation (S9 mix).

-

Harvest and Staining: After treatment, cells are harvested, and the cytoplasm is stained to visualize micronuclei.

-

Analysis: At least 2000 cells per concentration are scored for the presence of micronuclei. A substance is considered genotoxic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.

Conclusion and Recommendations

While direct toxicological data for this compound is lacking, the available information on the parent compound, 2,3-benzofuran, suggests a significant potential for carcinogenicity, hepatotoxicity, and genotoxicity. The proposed mechanism of toxicity involves metabolic activation to a reactive epoxide intermediate.

It is strongly recommended that a comprehensive toxicological evaluation of this compound be conducted, following established OECD guidelines, to accurately characterize its hazard profile. This should include, at a minimum, an acute oral toxicity study, a battery of in vitro genotoxicity assays, and a repeated-dose toxicity study with a focus on liver pathology. Given the carcinogenic potential of the parent compound, a long-term carcinogenicity bioassay may also be warranted depending on the intended use and potential for human exposure.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Genotoxicity studies of benzofuran dioxetanes and epoxides with isolated DNA, bacteria and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 7-Ethyl-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. 7-Ethyl-1-benzofuran is a chemical compound with limited publicly available safety and toxicological data. The information presented herein is based on data for structurally related compounds and general principles of chemical safety. All handling and experimental procedures should be conducted with extreme caution, under the supervision of trained personnel, and in compliance with all applicable institutional and governmental regulations. A thorough risk assessment should be performed before any use of this compound.

Introduction

Benzofuran and its derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules.[1] They are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them valuable scaffolds in drug discovery and development.[1][2] this compound is a specific derivative within this class. Due to the limited availability of direct safety data for this compound, this guide provides a comprehensive overview based on the known properties of the benzofuran core and general guidelines for handling research chemicals.

This guide summarizes the available physicochemical data for this compound, discusses the known biological activities and toxicological concerns associated with benzofuran derivatives, and provides detailed experimental protocols for safety and toxicity assessment based on internationally recognized standards.

Physicochemical Properties of this compound

Quantitative data for this compound is sparse. The following table summarizes the key computed physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | PubChem |

| Molecular Weight | 146.19 g/mol | PubChem |

| CAS Number | 59020-73-4 | PubChem |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 13.1 Ų | PubChem |

Safety and Handling

Given the lack of specific toxicity data, this compound should be handled as a potentially hazardous substance. The parent compound, benzofuran, is classified as a flammable liquid and is suspected of causing cancer. Therefore, stringent safety precautions are mandatory.

3.1. General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of research chemicals like this compound.

3.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: A lab coat, and for larger quantities, a chemical-resistant apron.

-

Respiratory Protection: Use in a well-ventilated fume hood is essential. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.

3.3. Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

3.4. Spills and Waste Disposal

In case of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert material and place it in a sealed container for disposal. All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Toxicological Information and Biological Activity of Benzofuran Derivatives

While specific toxicological data for this compound is not available, studies on various benzofuran derivatives provide insights into their potential biological effects and toxicity.

| Activity/Toxicity | Findings on Benzofuran Derivatives | References |

| Anticancer Activity | Various derivatives have shown cytotoxic activity against human cancer cell lines, including breast, prostate, and lung cancer.[2][3] The mechanism of action can involve the inhibition of pathways like hypoxia-inducible factor (HIF-1).[2] | [2][3] |

| Antimicrobial Activity | Benzofuran derivatives have demonstrated activity against a range of bacteria and fungi.[1] | [1] |

| Anti-inflammatory Activity | Some derivatives exhibit anti-inflammatory properties, with in vivo studies showing a reduction in edema.[4] | [4] |

| Genotoxicity | Oxygenated polycyclic aromatic hydrocarbons, a class of compounds with some structural similarities, have been shown to induce DNA strand breaks and micronuclei formation in human cell lines.[5] This suggests that benzofuran derivatives should be evaluated for potential genotoxicity. | [5] |

| General Toxicity | In vivo studies on some benzofuran derivatives have been conducted to determine acute oral toxicity, often following OECD guidelines.[4] | [4] |

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments that would be necessary to formally assess the safety and toxicity of this compound. These are based on the internationally accepted OECD Guidelines for the Testing of Chemicals.[6]

5.1. Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to determine the median lethal dose (LD50) and provides information on the acute toxic effects of a substance.

Methodology:

-

Animals: Healthy, young adult rodents (usually female rats) are used.

-

Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.

-

Dose Administration: A single animal is dosed with the test substance at a starting dose level. The starting dose is selected based on available information or default values.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Termination: The test is stopped when one of the stopping criteria is met (e.g., a specific number of reversals in outcome have occurred).

-

Data Analysis: The LD50 is calculated using the maximum likelihood method. Observations of toxicity, body weight changes, and necropsy findings are also recorded.[7]

5.2. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) or normal cell lines are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[2]

The following diagram illustrates the workflow for a typical in vitro cytotoxicity assay.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. easpublisher.com [easpublisher.com]

- 5. In vitro and in vivo genotoxicity of oxygenated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Synthetic Pathways to 7-Ethyl-1-Benzofuran Derivatives: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of novel benzofuran derivatives is a critical step in the discovery of new therapeutic agents. This document provides detailed application notes and protocols for the synthesis of 7-Ethyl-1-benzofuran derivatives, a scaffold of interest in medicinal chemistry.

This guide outlines three distinct and effective synthetic routes for the production of this compound derivatives: a classical approach via the Perkin-like reaction, the versatile Rap-Stoermer reaction, and a modern palladium-catalyzed intramolecular cyclization. Each method is presented with a detailed experimental protocol and a summary of key quantitative data to facilitate comparison and implementation in the laboratory.

Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the described synthetic routes to provide a clear comparison of their efficiency and requirements.

| Synthetic Route | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Classical Perkin-like Reaction | o-Ethylphenol, Malic Acid | Sulfuric Acid | None (Neat) | 130-140 | 4-6 | ~60-70 |

| Rap-Stoermer Reaction | 3-Ethyl-salicylaldehyde, α-chloroacetone | Potassium Carbonate | Ethanol | Reflux (78) | 3-5 | 85-95 |

| Palladium-Catalyzed Cyclization | 2-Ethyl-6-iodophenol, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, TEA | Toluene/DMF | 80-100 | 12-24 | 70-90 |

Route 1: Classical Synthesis via Perkin-like Reaction

This classical approach, adapted from historical chemical literature, provides a straightforward method for the synthesis of the parent this compound from readily available starting materials.[1] The reaction proceeds through a condensation and cyclization mechanism.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add o-ethylphenol (1.0 eq) and malic acid (1.2 eq).

-

Reaction Initiation: Slowly add concentrated sulfuric acid (2.5 eq) to the mixture while stirring. The addition is exothermic and should be done with caution.

-

Heating: Heat the reaction mixture to 130-140°C in an oil bath for 4-6 hours. The mixture will darken as the reaction progresses.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water (10 volumes).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 5 volumes).

-

Washing: Wash the combined organic layers with a 10% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to yield a colorless oil.

Classical Perkin-like reaction pathway.

Route 2: The Rap-Stoermer Reaction

The Rap-Stoermer reaction is a highly efficient and versatile method for the synthesis of 2-acylbenzofurans. This protocol outlines the synthesis of 2-acetyl-7-ethyl-1-benzofuran, a key intermediate for further derivatization. High yields are often achieved under relatively mild conditions.

Experimental Protocol:

-

Reactant Preparation: To a solution of 3-ethyl-salicylaldehyde (1.0 eq) in ethanol in a round-bottom flask, add α-chloroacetone (1.1 eq).

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from ethanol or purify by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-acetyl-7-ethyl-1-benzofuran.

Rap-Stoermer reaction workflow.

Route 3: Palladium-Catalyzed Intramolecular Cyclization

Modern synthetic chemistry offers powerful tools for the construction of heterocyclic systems. Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, provide a highly efficient and modular route to substituted benzofurans. This protocol describes a general approach for the synthesis of 2,3-disubstituted 7-ethyl-1-benzofurans.

Experimental Protocol:

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-ethyl-6-iodophenol (1.0 eq), the desired terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq) in a mixture of toluene and triethylamine (TEA) (5:1 v/v).

-

Reaction Execution: Stir the reaction mixture at 80-100°C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Extraction: Dilute the filtrate with ethyl acetate and wash with saturated ammonium chloride solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

Palladium-catalyzed synthesis workflow.

References

Application Notes and Protocols for the Analytical Characterization of 7-Ethyl-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 7-Ethyl-1-benzofuran. The information is intended to guide researchers in the identification, quantification, and structural elucidation of this compound.

Introduction to this compound

This compound is a heterocyclic organic compound consisting of a fused benzene and furan ring, with an ethyl substituent at the 7-position.[1][2] Benzofuran derivatives are prevalent in various natural products and synthetic compounds, exhibiting a wide range of biological activities, which makes their accurate characterization crucial in drug discovery and development.[3] The analytical techniques outlined below are fundamental for ensuring the identity, purity, and structural integrity of this compound.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol [1][2] |

| CAS Number | 59020-73-4[1][2] |

Analytical Techniques and Protocols

The primary analytical techniques for the characterization of this compound include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Chromatographic methods, particularly Gas Chromatography (GC), are essential for separation and purification prior to analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer.

Experimental Protocol:

-

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness, is suitable for the separation of benzofuran derivatives.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Injector:

-

Temperature: 250°C.

-

Mode: Splitless injection.

-

Injection Volume: 1 µL.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Quantitative Data (Mass Spectrometry):

| Ion Peak (m/z) | Relative Intensity (%) | Putative Fragment |

| 146 | 38 | [M]⁺ (Molecular Ion) |

| 131 | 100 | [M-CH₃]⁺ |

| 77 | 10 | [C₆H₅]⁺ |

This data is based on reported mass spectral information for this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Expected Quantitative Data (¹H and ¹³C NMR):

The following tables provide expected chemical shift ranges for this compound based on the analysis of structurally similar benzofuran derivatives. Actual values may vary.

¹H NMR:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 7.5 - 7.7 | d | ~2.2 |

| H3 | 6.6 - 6.8 | d | ~2.2 |

| H4, H5, H6 (Aromatic) | 7.0 - 7.4 | m | - |

| -CH₂- (Ethyl) | 2.8 - 3.0 | q | ~7.6 |

| -CH₃ (Ethyl) | 1.3 - 1.5 | t | ~7.6 |

¹³C NMR:

| Carbon | Expected Chemical Shift (ppm) |

| C2 | 144 - 146 |

| C3 | 105 - 107 |

| C3a | 128 - 130 |

| C4, C5, C6 (Aromatic) | 110 - 125 |

| C7 (Aromatic) | 130 - 132 |

| C7a | 153 - 155 |

| -CH₂- (Ethyl) | 22 - 24 |

| -CH₃ (Ethyl) | 13 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions will correspond to the aromatic C-H bonds, the C-O-C ether linkage of the furan ring, and the C-H bonds of the ethyl group.

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid sample cell.

-

-

Data Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Expected Quantitative Data (IR Spectroscopy):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2970 - 2850 | Medium-Strong | Aliphatic C-H Stretch (Ethyl group) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |

| 1250 - 1000 | Strong | C-O-C Stretch (Ether) |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized or isolated sample of this compound.

Logical Relationship of Analytical Techniques

The different analytical techniques provide complementary information that, when combined, leads to the unambiguous identification of the compound.

References

Application Notes and Protocols for the Analysis of 7-Ethyl-1-benzofuran by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethyl-1-benzofuran is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in biologically active molecules and functional organic materials. Accurate structural elucidation and characterization are paramount for its application in drug development and materials research. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for unambiguous identification and structural analysis of organic molecules.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while Mass Spectrometry (MS) offers precise molecular weight and fragmentation data, which aids in confirming the molecular formula and connectivity.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of experimental spectral data for this compound in public databases, the following ¹H and ¹³C NMR data are predicted based on the analysis of benzofuran and related ethyl-substituted aromatic compounds. These predictions serve as a guide for the interpretation of experimental spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |

| H-2 | 7.55 (d, J=2.2 Hz) | C-2 | 145.0 |

| H-3 | 6.70 (d, J=2.2 Hz) | C-3 | 106.5 |

| H-4 | 7.20 (t, J=7.8 Hz) | C-4 | 123.0 |

| H-5 | 7.15 (d, J=7.8 Hz) | C-5 | 121.5 |

| H-6 | 7.30 (d, J=7.8 Hz) | C-6 | 124.0 |

| H-8 (CH₂) | 2.80 (q, J=7.6 Hz) | C-7 | 129.0 |

| H-9 (CH₃) | 1.30 (t, J=7.6 Hz) | C-7a | 154.0 |

| C-3a | 127.0 | ||

| C-8 (CH₂) | 25.0 | ||

| C-9 (CH₃) | 14.0 |

Predicted chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Coupling constants (J) are in Hertz (Hz). d = doublet, t = triplet, q = quartet.

Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound yields a distinct fragmentation pattern that is characteristic of its structure. The molecular ion peak and key fragment ions are summarized below.

Table 2: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 146 | 38 | [M]⁺ (Molecular Ion) |

| 131 | 100 | [M-CH₃]⁺ |

| 77 | 10 | [C₆H₅]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes and vials

Instrumentation:

-

400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle = 30-45°, acquisition time = 2-4 s, relaxation delay = 1-2 s, number of scans = 8-16.

-

-

For ¹³C NMR:

-

Acquire a standard one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle = 30-45°, acquisition time = 1-2 s, relaxation delay = 2-5 s, number of scans = 512-1024.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei.

-

NMR Experimental Workflow

Mass Spectrometry (MS)

This protocol describes the general procedure for obtaining an electron ionization mass spectrum of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Microsyringe or capillary tube

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system with an electron ionization (EI) source.

Procedure:

-

Sample Introduction:

-

Using GC-MS (for volatile compounds):

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., 1 mg/mL in methanol).

-

Inject a small volume (e.g., 1 µL) into the GC, which will separate the compound before it enters the MS.

-

-

Using a Direct Insertion Probe (for less volatile solids):

-

Place a small amount of the solid sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample.

-

-

-

Ionization and Mass Analysis:

-

The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source.

-

This causes ionization and fragmentation of the molecules.

-

The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Data Acquisition and Analysis:

-

The detector records the abundance of ions at each m/z value.

-

A mass spectrum is generated, plotting relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information. The difference in mass between the molecular ion and fragment ions corresponds to the loss of neutral fragments.

-

Proposed MS Fragmentation Pathway

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a comprehensive characterization of this compound. The predicted NMR data offers a reliable reference for spectral assignment, while the mass spectrometry data confirms the molecular weight and provides key structural fragments. The detailed protocols herein serve as a standardized methodology for the analysis of this compound and can be adapted for other small organic molecules in a research and development setting. These analytical techniques are essential for ensuring the identity, purity, and structural integrity of compounds like this compound, which are critical for their successful application in various scientific fields.

Applications of Benzofuran Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic organic compound consisting of a fused benzene and furan ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have attracted significant attention due to their diverse and potent biological activities. This document provides an overview of the key therapeutic applications of benzofuran derivatives, supported by quantitative data, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways and workflows.

General Structure of Benzofuran

The versatility of the benzofuran core allows for substitutions at various positions, leading to a wide array of derivatives with distinct pharmacological profiles.

Caption: General chemical structure of benzofuran indicating potential sites for derivatization.

Anticancer Applications

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Data Presentation: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |

| 3-nitrophenyl chalcone derivative | HCT-116 (Colon) | 1.71 (48h) | Induction of extrinsic and intrinsic apoptotic pathways | [1] |

| HT-29 (Colon) | 7.76 (48h) | [1] | ||

| Ailanthoidol | Huh7 (Hepatoma) | 22 (48h) | G1 arrest, reduction of cyclin D1 and CDK2 expression | [2] |

| Benzofuran derivative 12 | SiHa (Cervical) | 1.10 | G2/M phase arrest and apoptosis | [3] |

| HeLa (Cervical) | 1.06 | [3] | ||

| Benzofuran hybrid 13b | MCF-7 (Breast) | 1.875 | Dual CDK2/GSK-3β inhibition | [2] |

| Benzofuran hybrid 13g | MCF-7 (Breast) | 1.287 | [2] | |

| 3-Amidobenzofuran 28g | MDA-MB-231 (Breast) | 3.01 | G2/M phase arrest | [3] |

| HCT-116 (Colon) | 5.20 | [3] | ||

| HT-29 (Colon) | 9.13 | [3] | ||